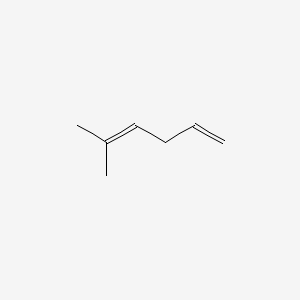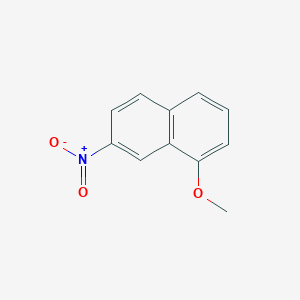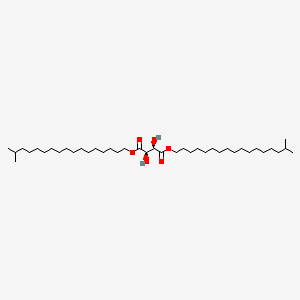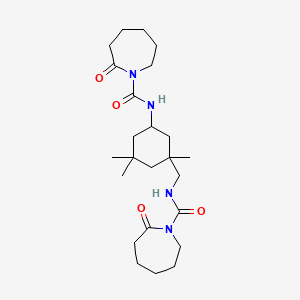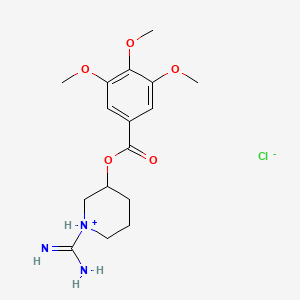
N-Isobutyl-1,4-butanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylpropyl)butane-1,4-diamine is an organic compound classified as a diamine It consists of a butane backbone with two amine groups attached at the 1 and 4 positions, and a 2-methylpropyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)butane-1,4-diamine can be achieved through several methods. One common approach involves the reaction of acrylonitrile with a suitable amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of N-(2-methylpropyl)butane-1,4-diamine often involves multi-step synthesis processes. These processes may include the use of protecting groups to prevent unwanted side reactions and the application of high-pressure reactors to facilitate the desired chemical transformations .
化学反应分析
Types of Reactions
N-(2-methylpropyl)butane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of corresponding oxides or other oxidized products.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: N-(2-methylpropyl)butane-1,4-diamine can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced compounds .
科学研究应用
N-(2-methylpropyl)butane-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: N-(2-methylpropyl)butane-1,4-diamine is used in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism by which N-(2-methylpropyl)butane-1,4-diamine exerts its effects involves interactions with various molecular targets and pathways. These interactions can include binding to specific receptors, modulating enzyme activity, and influencing cellular signaling pathways. The exact mechanism of action depends on the specific context and application of the compound .
相似化合物的比较
Similar Compounds
Similar compounds to N-(2-methylpropyl)butane-1,4-diamine include other diamines such as putrescine and cadaverine. These compounds share structural similarities but differ in their specific functional groups and overall molecular structure .
Uniqueness
N-(2-methylpropyl)butane-1,4-diamine is unique due to its specific substitution pattern and the presence of the 2-methylpropyl group. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other diamines .
属性
CAS 编号 |
90272-64-3 |
|---|---|
分子式 |
C8H20N2 |
分子量 |
144.26 g/mol |
IUPAC 名称 |
N'-(2-methylpropyl)butane-1,4-diamine |
InChI |
InChI=1S/C8H20N2/c1-8(2)7-10-6-4-3-5-9/h8,10H,3-7,9H2,1-2H3 |
InChI 键 |
NPTOAGPGIORAQT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNCCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



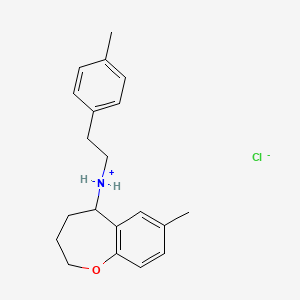
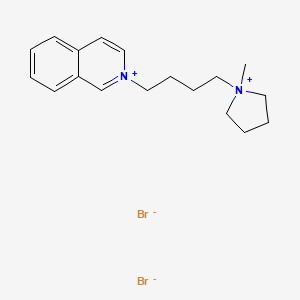
![2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13766342.png)



